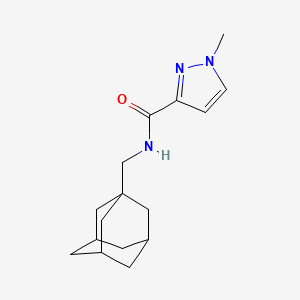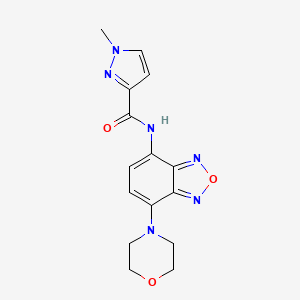
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that features an adamantyl group, a pyrazole ring, and a carboxamide functional group The adamantyl group is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the alkylation of adamantane with a suitable alkylating agent.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Carboxamide Formation: The final step involves the coupling of the adamantylmethyl intermediate with the pyrazole derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyrazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of antiviral, antibacterial, and anticancer drugs.
Materials Science: Due to its rigid structure, the compound is used in the synthesis of polymers and materials with high thermal stability and mechanical strength.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The carboxamide group may also play a role in binding to target proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other adamantyl-containing compounds and pyrazole derivatives:
Similar Compounds: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, and 4-(1-adamantyl)-2-amino-5-bromothiazole.
Uniqueness: The combination of the adamantyl group with the pyrazole ring and carboxamide functional group makes this compound unique. It offers a distinct set of physical and chemical properties, such as enhanced stability and specific biological activity, which are not commonly found in other similar compounds.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-19-3-2-14(18-19)15(20)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXONANXPPDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B4335502.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4335516.png)
![3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE](/img/structure/B4335520.png)
![4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4335527.png)
![2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4335532.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4335536.png)
![1-METHYL-4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4335542.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-isobutylpropanamide](/img/structure/B4335565.png)
![4-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4335570.png)
![4-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4335574.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]ACETAMIDE](/img/structure/B4335576.png)
![4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4335589.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4335590.png)
